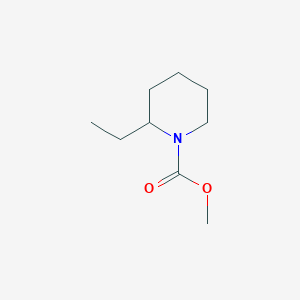

Methyl 2-ethylpiperidine-1-carboxylate

Beschreibung

Methyl 2-ethylpiperidine-1-carboxylate is a piperidine-derived compound characterized by a six-membered nitrogen-containing ring with a methyl ester group at the 1-position and an ethyl substituent at the 2-position. This structural framework places it within a broader class of piperidine carboxylates, which are of significant interest in medicinal chemistry and materials science due to their versatility in synthesis and functionalization. The methyl ester group enhances solubility in organic solvents, while the ethyl substituent may influence steric and electronic properties, impacting reactivity and intermolecular interactions.

Eigenschaften

CAS-Nummer |

114523-78-3 |

|---|---|

Molekularformel |

C9H17NO2 |

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

methyl 2-ethylpiperidine-1-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-3-8-6-4-5-7-10(8)9(11)12-2/h8H,3-7H2,1-2H3 |

InChI-Schlüssel |

ZBTFSRFAJHEWDP-UHFFFAOYSA-N |

SMILES |

CCC1CCCCN1C(=O)OC |

Kanonische SMILES |

CCC1CCCCN1C(=O)OC |

Synonyme |

1-Piperidinecarboxylic acid, 2-ethyl-, methyl ester |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7a/7b)

- Structure: Features a methoxyimino group at the 4-position and an ethoxycarbonylpropyl chain at the 3-position.

- Synthesis : Prepared via condensation of a ketone precursor with O-methylhydroxylamine hydrochloride, yielding a 1:1.5 diastereomeric mixture .

- Physicochemical Data: Molecular Formula: C₁₄H₂₄N₂O₅ Molecular Weight: 301.1758 g/mol NMR Shifts: Distinct signals at δ 3.85 (s, methoxyimino) and δ 4.16–4.08 (m, ester groups) .

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)

- Structure : A bicyclic system (decahydro-1,6-naphthyridine) with a ketone at the 2-position and an ethyl ester.

- Key Differences: The fused bicyclic framework increases rigidity and may enhance binding affinity in biological systems compared to monocyclic piperidines.

- Synthesis : Hydrogenation of Compound 7a/7b using Raney nickel yields two isomers (26% and 60% yields), highlighting stereochemical challenges absent in the target compound’s synthesis .

Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

- Structure : Contains a hydroxyl group at the 4-position and a hydroxyethylphenyl substituent.

- Key Differences : Polar hydroxyl groups improve aqueous solubility but may reduce membrane permeability compared to the hydrophobic ethyl group in the target compound.

- Applications : Used in laboratory research, emphasizing its role as a building block for bioactive molecules .

sec-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

- Structure : A sec-butyl ester and hydroxyethyl side chain at the 2-position.

- Safety Profile : Incompatible with strong acids/bases, similar to other piperidine carboxylates .

Physicochemical and Reactivity Comparison

*Estimated based on structural analogs.

Vorbereitungsmethoden

Hydrolysis of Cyanopiperidine Derivatives

The foundational step in synthesizing methyl 2-ethylpiperidine-1-carboxylate involves hydrolyzing 4-methyl-2-cyanopiperidine to form 4-methyl-2-piperidinecarboxylic acid hydrochloride. This reaction is typically conducted under reflux conditions with 6N hydrochloric acid at a molar ratio of 1:6–8 (cyanopiperidine:HCl) for 4–6 hours. The use of concentrated HCl ensures complete conversion of the nitrile group to a carboxylic acid, with yields exceeding 85% after purification. The resulting hydrochloride salt is isolated via reduced-pressure distillation and recrystallized in ethanol-methyl tert-butyl ether mixtures to remove inorganic byproducts.

Esterification with Ethanol and Thionyl Chloride

Esterification of the carboxylic acid intermediate is achieved using ethanol and thionyl chloride (SOCl₂). The reaction proceeds at a 1:2–3 molar ratio (acid:SOCl₂) under reflux for 4–6 hours, yielding 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride. Thionyl chloride acts as both a chlorinating agent and a catalyst, facilitating the formation of the ethyl ester. Absolute ethanol is employed to minimize side reactions, with solvent volumes maintained at a 1:4–6 mass ratio relative to the solute. Post-reaction, the solvent is evaporated under reduced pressure, leaving the ester hydrochloride as a crystalline solid.

Cis-Trans Isomer Separation via Solvent Pulping

Solvent Selection and Pulping Conditions

A critical challenge in synthesizing this compound is the separation of cis and trans isomers. The patent CN108047125A discloses a method using methyl tert-butyl ether (MTBE) and ethanol in a 7–8:0.3–0.4 mass ratio to selectively precipitate cis-4-methyl-2-ethyl piperidinecarboxylate hydrochloride. The trans isomer remains dissolved in the mother liquor, which is subsequently concentrated and extracted with dichloromethane. This approach achieves >95% trans isomer purity, avoiding costly chromatographic separations.

Yield Optimization

Pulping duration and temperature significantly impact yield. Stirring the mixture for 3–5 hours at 20±5°C ensures optimal crystal growth while minimizing co-precipitation of the trans isomer. The combined yield for esterification and isomer separation steps is reported at 44%, with scalability demonstrated at kilogram scales.

Enantiomeric Resolution Using L-Tartaric Acid

Diastereomeric Salt Formation

Chiral resolution of racemic trans-4-methyl-2-ethyl piperidinecarboxylate is accomplished using L-tartaric acid. A 1:1 molar ratio of ester to tartaric acid in acetone-ethanol (10–12:0.4–0.5 mass ratio) induces selective crystallization of the (2R,4R)-enantiomer tartrate salt. Heating to 40°C followed by gradual cooling to 20°C produces high-purity diastereomeric crystals, which are filtered and recrystallized to reduce (2S,4S)-contaminants to <2%.

Liberation of Free Base

The tartrate salt is dissociated using potassium carbonate in aqueous dichloromethane. After extracting the free base, the organic phase is dried over anhydrous sodium sulfate and concentrated to yield enantiomerically pure this compound. This step achieves a 40% molar yield, with an enantiomeric excess (ee) >98%.

Alternative Synthetic Routes and Comparative Analysis

Boronic Ester Cross-Coupling

A supplementary method from RSC publications involves Suzuki-Miyaura coupling of tert-butyl 4-(pinacolboronate)-piperidine derivatives with methyl 4-bromobenzoate. While this route is effective for aryl-substituted piperidines, it requires palladium catalysts and specialized ligands, increasing costs. Yields for analogous reactions are ~99%, but scalability is limited by catalyst recovery challenges.

Industrial Scalability and Cost Efficiency

Solvent and Reagent Recovery

The patented route emphasizes solvent recycling, particularly for MTBE and dichloromethane, which are distilled and reused in subsequent batches . Ethanol recovery via reduced-pressure evaporation reduces raw material costs by 30–40%, making the process economically viable for ton-scale production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.